Product packaging for Deramciclane fumarate(Cat. No.:CAS No. 120444-72-6)

Deramciclane fumarate

Cat. No.: B056370
CAS No.: 120444-72-6
M. Wt: 417.5 g/mol
InChI Key: RFQWRWCCNQNACG-HJYQBBATSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deramciclane fumarate is a high-purity, non-benzodiazepine compound of significant interest in preclinical neuropharmacological research. It functions as a potent and selective antagonist at serotonin 5-HT2A receptors and, with lower affinity, at 5-HT2C receptors. This specific receptor profile underpins its primary research value in the study of anxiety disorders, as modulation of the 5-HT2 receptor family is a key target for potential anxiolytic therapeutics. Investigations focus on its unique mechanism, which is distinct from classical benzodiazepines, thereby offering a valuable tool for elucidating alternative pathways in the central nervous system that regulate anxiety and stress responses without the associated side-effect profiles like sedation or dependence liability. Furthermore, its activity as a sphingosine-1-phosphate (S1P) receptor modulator broadens its research applicability to areas including cell signaling and potential neuroprotective mechanisms. Presented as the fumarate salt to ensure enhanced stability and solubility, this product is rigorously quality-controlled to meet the exacting standards of research laboratories. It is strictly intended for in vitro and ex vivo applications to advance scientific understanding of serotonergic systems and their role in behavior and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO5 B056370 Deramciclane fumarate CAS No. 120444-72-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

120444-72-6

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine

InChI

InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1

InChI Key

RFQWRWCCNQNACG-HJYQBBATSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O

Synonyms

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate
deramciclane
deramciclane, (1R,2S,4R)-isomer
deramciclane, (endo-EGYT 3886)-isomer
EGIS 3886
EGIS-3886
EGIS3886
EGYT 3886
EGYT-3886
N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine

Origin of Product

United States

Molecular Mechanisms and Receptor Pharmacology of Deramciclane Fumarate

Additional Receptor Affinities and Modulatory Actions

Deramciclane (B39774) functions as a non-competitive inhibitor of Gamma-Aminobutyric Acid (GABA) uptake. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activity is crucial for reducing neuronal excitability. wikipedia.org Deramciclane inhibits GABA reuptake with a Ki value of 13.7 μM in rat cerebrocortical synaptosomes. nih.gov By blocking the GABA transporters (GATs), deramciclane increases the extracellular concentration of GABA, thereby enhancing inhibitory GABAergic neurotransmission. wikipedia.org This dual action on both the serotonergic and GABAergic systems creates a unique pharmacological profile that contributes to its anxiolytic effects.

Deramciclane displays a differential affinity for dopamine (B1211576) receptor subtypes. wikipedia.org It has a low affinity for the dopamine D1 receptor but a moderate affinity for the D2 receptor, where it acts as an antagonist. wikipedia.orgresearchgate.net The binding affinity for the D2 receptor has been reported with a Ki value of 113 nM.

Autoradiographic studies using [3H]raclopride in animals have quantified D2 receptor occupancy, showing 28% occupancy at a 10 mg/kg dose and 65% at a 30 mg/kg dose. While it demonstrates clear binding and antagonistic properties, some animal studies indicate that specific antidopaminergic behavioral effects are only observed at high doses (20-40 mg/kg). researchgate.net

Interactive Data Table: Additional Receptor Interactions of Deramciclane

Target Action Ki (Dissociation Constant) Key Research Findings
GABA Transporter Non-competitive Reuptake Inhibitor 13.7 μM nih.gov Enhances availability of the inhibitory neurotransmitter GABA.
Dopamine D1 Receptor Low-affinity Antagonist - Exhibits low affinity for this receptor subtype. wikipedia.org
Dopamine D2 Receptor Moderate-affinity Antagonist 113 nM Achieves 65% receptor occupancy at a 30 mg/kg dose in rats.

Influence on Receptor-Mediated Signaling Pathways

Deramciclane fumarate (B1241708) exerts its pharmacological effects by modulating specific intracellular signaling cascades, particularly those linked to serotonin (B10506) receptors. Its interaction with these pathways underlies its profile as a receptor antagonist and inverse agonist.

Deramciclane has been demonstrated to be a putative antiserotonergic compound that significantly attenuates the intracellular signaling initiated by serotonin (5-HT). medchemexpress.com One of the key mechanisms of action for 5-HT2C receptors involves the activation of phospholipase C, which leads to the hydrolysis of phosphoinositides, a crucial step in intracellular signaling. google.com

Research using receptor phosphoinositide hydrolysis assays shows that deramciclane effectively antagonizes the 5-HT-stimulated hydrolysis of phosphoinositides mediated by the 5-HT2C receptor. medchemexpress.comnih.govtargetmol.com The concentration of deramciclane required to inhibit 50% of this response (IC₅₀) was found to be 168 nM. medchemexpress.comnih.govtargetmol.commedchemexpress.comresearchgate.net

Furthermore, deramciclane exhibits inverse agonist properties at the 5-HT2C receptor. medchemexpress.comnih.govtargetmol.com In a physiological system within the choroid plexus, deramciclane was observed to decrease the basal level of phosphoinositide hydrolysis by as much as 33%. medchemexpress.comnih.govresearchgate.net This action suggests that deramciclane can reduce the constitutive activity of the receptor even in the absence of an agonist like serotonin. medchemexpress.comnih.gov The half-maximal effective concentration (EC₅₀) for this inverse agonist activity was determined to be 93 nM. medchemexpress.comnih.govresearchgate.net

ParameterValueDescription
IC₅₀168 nMConcentration required to inhibit 50% of 5-HT-stimulated phosphoinositide hydrolysis at the 5-HT2C receptor. medchemexpress.comnih.govmedchemexpress.comresearchgate.net
EC₅₀ (Inverse Agonism)93 nMConcentration required to produce a 50% maximal reduction in basal phosphoinositide hydrolysis. medchemexpress.comnih.govresearchgate.net
Maximal Reduction (Inverse Agonism)Up to 33%The maximum observed decrease in basal phosphoinositide hydrolysis in the choroid plexus. medchemexpress.comnih.govresearchgate.net

A notable characteristic of deramciclane's pharmacological profile is its failure to induce down-regulation of 5-HT2C receptors following prolonged administration. nih.govresearchgate.net This is significant because chronic treatment with many receptor antagonists or inverse agonists can lead to a compensatory increase in receptor density, potentially leading to tolerance.

In preclinical studies, chronic treatment with deramciclane for 14 days did not alter the binding of either an agonist ([¹²⁵I]DOI) or an antagonist ([³H]mesulergine) to 5-HT2C receptors in the choroid plexus when compared to saline-treated controls. nih.gov This finding from quantitative receptor autoradiography indicates that the density and binding characteristics of 5-HT2C receptors remain stable despite sustained exposure to deramciclane. nih.gov Similarly, no significant effect of chronic treatment was found on the binding levels of 5-HT2A receptor agonists. nih.govresearchgate.net

These findings suggest that deramciclane's mechanism of action may be resistant to the development of tolerance at the receptor level, a desirable attribute for a therapeutic agent. nih.gov

Study ParameterReceptor TargetMethodologyFinding
Chronic (14-day) administration of deramciclane. nih.gov5-HT2C ReceptorQuantitative receptor autoradiography using agonist ([¹²⁵I]DOI) and antagonist ([³H]mesulergine) ligands. nih.govNo significant alteration in receptor binding compared to controls. nih.gov
Chronic (14-day) administration of deramciclane. nih.gov5-HT2A ReceptorReceptor agonist binding level analysis. nih.govresearchgate.netNo significant effect on agonist binding levels was observed. nih.govresearchgate.net

Preclinical Investigation of Deramciclane Fumarate

In Vitro Studies of Pharmacological Activity

Inhibition of NMDA-Evoked Spreading Depression

Deramciclane (B39774) fumarate (B1241708) has been investigated for its effects on N-methyl-D-aspartate (NMDA) receptor-mediated events, which are implicated in various neurological processes. In vitro studies utilizing the chicken retina have demonstrated that deramciclane can inhibit NMDA-evoked spreading depression in a concentration-dependent manner. researchgate.net Spreading depression is a wave of near-complete depolarization of neuronal and glial cells, and its modulation by NMDA receptor antagonists is a key area of research. nih.gov

The inhibitory effect of deramciclane on NMDA-evoked spreading depression was found to be activity-dependent. researchgate.net This characteristic suggests that the compound's blocking action on NMDA receptors may be more pronounced under conditions of excessive receptor activation. In these studies, deramciclane's effects were compared with other known NMDA antagonists like memantine, MK-801, and CPP, which also showed concentration-dependent inhibition of the phenomenon. researchgate.net These findings support the involvement of NMDA receptor antagonism in the pharmacological profile of deramciclane. researchgate.net

In Vitro Inhibition of NMDA-Evoked Spreading Depression by Deramciclane and Reference Compounds

This table summarizes the concentration-dependent inhibitory effects of deramciclane and other NMDA receptor antagonists on NMDA-evoked spreading depression in the chicken retina model.

CompoundConcentration Range for Inhibition (μM)Reference
Deramciclane30-100 researchgate.net
Memantine10-30 researchgate.net
MK-8010.3-1 researchgate.net
CPP0.1-1 researchgate.net

Animal Models of Anxiolytic Efficacy

Behavioral Assessments in Rodent Models (e.g., Elevated Plus-Maze, Social Interaction Tests)

The anxiolytic potential of deramciclane has been substantiated in various behavioral paradigms using rodent models. smolecule.comnih.gov These models, such as the elevated plus-maze (EPM) and social interaction tests, are standard assays for screening compounds with potential anti-anxiety effects. nih.govnih.gov The EPM test relies on the conflict between a rodent's natural aversion to open, elevated spaces and its drive to explore a novel environment. nih.govfrontiersin.org An increase in the time spent in the open arms of the maze is interpreted as an anxiolytic-like effect. youtube.com

Studies have consistently shown that deramciclane reduces anxiety-like behaviors in these models. smolecule.com Its efficacy in established animal models provided a strong basis for its further clinical investigation for anxiety disorders. nih.gov The behavioral effects observed are indicative of its potential to alleviate anxiety. smolecule.com

Characterization of Anxiolytic Properties Without Associated Sedative Effects

A significant finding from preclinical studies is the differentiation of deramciclane's anxiolytic effects from the sedative properties commonly associated with traditional anxiolytics like benzodiazepines. smolecule.comwikipedia.org While benzodiazepines are effective in reducing anxiety, their utility can be limited by side effects such as sedation and muscle relaxation. wikipedia.org

Deramciclane has been characterized as a non-benzodiazepine anxiolytic that effectively reduces anxiety symptoms in animal models without inducing sedation. smolecule.comresearchgate.net Psychomotor testing in preclinical models revealed no significant sedative effects at doses that produced anxiolytic activity. researchgate.net This separation of anxiolytic and sedative actions represents a key feature of deramciclane's pharmacological profile, suggesting a more favorable profile for therapeutic use where alertness is important. wikipedia.org

Behavioral Effects of Deramciclane in Rodent Anxiety Models

This table outlines the key findings from behavioral assessments of deramciclane in standard preclinical models of anxiety.

Behavioral ModelObserved Effect of DeramciclaneInterpretationReference
Elevated Plus-MazeIncreased time spent in open armsAnxiolytic-like effect smolecule.com
Social Interaction TestReduced anxiety-like behaviorsAnxiolytic-like effect smolecule.com
General Psychomotor TestsNo significant sedation at anxiolytic dosesLack of sedative side effects smolecule.comresearchgate.net

Neurochemical Effects in Animal Models

Modulation of Excitatory Amino Acid Release

The neurochemical underpinnings of deramciclane's anxiolytic effects appear to involve the modulation of excitatory neurotransmission. smolecule.com Excitatory amino acids, such as glutamate (B1630785) and aspartate, play a crucial role in synaptic transmission and neuronal function, and their excessive release can contribute to neuronal hyperexcitability and anxiety. google.comnih.gov

Preclinical research has demonstrated that deramciclane can inhibit the release of excitatory amino acids in the brain. smolecule.com Specifically, studies using rat cerebrocortical homogenates showed that deramciclane partially inhibits the depolarization-induced release of [3H]D-aspartate, a marker for glutamate release. researchgate.net At a concentration of 10 μM, deramciclane produced an approximate 50% inhibition of this release without affecting the uptake of [3H]D-aspartate. researchgate.net This presynaptic inhibition of excitatory amino acid release is suggested to be a contributing factor to the anxiolytic properties of the compound. researchgate.net

Neurochemical Effects of Deramciclane on Excitatory Amino Acid Release

This table details the inhibitory effect of deramciclane on the release of excitatory amino acids in a preclinical model.

ParameterExperimental ModelDeramciclane ConcentrationResultReference
[3H]D-aspartate Release InhibitionRat cerebrocortical homogenates10 μM~50% inhibition researchgate.net
[3H]D-aspartate UptakeRat cerebrocortical homogenates10 μMNo effect researchgate.net

Dopamine (B1211576) Efflux and Metabolite Levels in Specific Brain Regions (e.g., Nucleus Accumbens, Striatum)

Preclinical research using in vivo microdialysis in freely moving rats has elucidated the effects of deramciclane fumarate on dopamine (DA) neurotransmission in key brain regions associated with reward and motor control, namely the nucleus accumbens and the striatum. These studies aimed to understand the dose-dependent impact of deramciclane on extracellular dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

In these investigations, lower doses of this compound (3 and 10 mg/kg) did not produce significant alterations in the extracellular levels of dopamine in either the nucleus accumbens or the striatum. However, a higher dose of 30 mg/kg resulted in a marked increase in dopamine levels specifically within the nucleus accumbens. This high dose also led to significant elevations of both DOPAC and HVA in both the nucleus accumbens and the striatum. The observed increase in dopamine metabolites at the 30 mg/kg dose is indicative of an increased dopamine turnover.

The effects of the 30 mg/kg dose of deramciclane on dopamine and its metabolites were found to be comparable to the effects of the anxiolytic agent buspirone (B1668070), and opposite to the effects of the indirect dopamine agonist D-amphetamine, which also increases dopamine release but decreases metabolite levels. These findings suggest that at higher doses, this compound exhibits a neuroleptic-like profile, particularly impacting the mesolimbic dopamine system.

Interactive Table: Effect of this compound on Dopamine and its Metabolites

Brain RegionDeramciclane DoseDopamine (DA)3,4-dihydroxyphenylacetic acid (DOPAC)Homovanillic acid (HVA)
Nucleus Accumbens3 mg/kgNo significant effectNo significant effectNo significant effect
10 mg/kgNo significant effectDecreasedNo significant effect
30 mg/kgSignificantly increasedSignificantly increasedSignificantly increased
Striatum3 mg/kgNo significant effectNo significant effectNo significant effect
10 mg/kgNo significant effectNo significant effectNo significant effect
30 mg/kgNo significant effectSignificantly increasedSignificantly increased

Neuroplasticity and Cognitive Function Research in Preclinical Models

The neuroplastic effects of this compound appear to be linked to its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in the mechanisms of synaptic plasticity, including long-term potentiation (LTP) which is a cellular basis for learning and memory. Research has demonstrated that deramciclane can inhibit NMDA receptor function. nih.gov Specifically, studies have shown that deramciclane inhibits [3H]MK-801 binding and NMDA-induced [3H]D-aspartate release in rat cerebrocortical homogenates.

The antagonism of NMDA receptors is a well-established mechanism for modulating synaptic plasticity. By inhibiting NMDA receptor function, deramciclane can influence the influx of calcium ions into the postsynaptic neuron, a key event in the induction of both LTP and long-term depression (LTD). This modulation of NMDA receptor activity by deramciclane suggests a potential role for the compound in altering synaptic strength and neuronal connectivity, which are fundamental aspects of neuroplasticity. nih.gov

The potential cognition-enhancing effects of this compound have been investigated in preclinical models, notably through the passive avoidance test in rats. This test assesses learning and memory by measuring an animal's ability to remember an aversive stimulus.

Preliminary unpublished data from laboratory investigations have shown that deramciclane increased the step-through latency during both the acquisition and the 24-hour retention phases of the passive avoidance test in rats. researchgate.net An increased step-through latency indicates that the animals have learned and remember to avoid the environment associated with the aversive stimulus, suggesting an improvement in cognitive function. epo.org These findings point towards potential procognitive, or cognition-enhancing, properties of deramciclane. researchgate.net

Clinical Research and Therapeutic Potential of Deramciclane Fumarate

Clinical Efficacy Studies in Anxiety Disorders

The clinical development of deramciclane (B39774) for Generalized Anxiety Disorder (GAD) involved several randomized controlled trials (RCTs), including Phase II and Phase III studies. wikipedia.orgorionpharma.com

Initial Phase II dose-finding studies showed promising results. wikipedia.orgnih.gov A key double-blind, placebo-controlled, parallel-group study assessed the efficacy of deramciclane over 8 weeks in 208 adult patients with GAD. nih.gov The primary efficacy measure was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score. nih.gov The results indicated that a 60 mg/day dose led to a statistically significant improvement in HAM-A scores compared to placebo (p=0.024). nih.gov A 30 mg/day dose also showed a clear trend towards efficacy (p=0.059), while a 10 mg/day dose did not demonstrate significant anxiolytic effects. nih.gov Notably, on the psychic anxiety subscale of the HAM-A, both the 30 mg/day and 60 mg/day doses showed significant improvements over placebo (p<0.05). nih.gov

Below is a summary of the findings from this dose-finding study:

Treatment GroupPrimary Outcome (Change in HAM-A Total Score)Psychic Anxiety Factor Improvement
Deramciclane 60 mg/dayStatistically Significant (p=0.024)Significant (p&lt;0.05)
Deramciclane 30 mg/dayTrend towards significance (p=0.059)Significant (p&lt;0.05)
Deramciclane 10 mg/dayNot significantNot significant
Placebo--

Despite the positive results in Phase II trials, the subsequent Phase III program, which included three large studies across Europe and the United States, was ultimately discontinued (B1498344). orionpharma.com The combined results from these trials failed to demonstrate a statistically significant difference in efficacy between deramciclane and placebo. orionpharma.com While one of the European studies yielded positive findings, the pivotal US study did not, leading to the decision by Orion Pharma and Pharmacia Corporation to halt further development for GAD in February 2003. wikipedia.orgorionpharma.com

Deramciclane was developed as an alternative to existing anxiolytics, particularly benzodiazepines, which are associated with sedation, dependence, and withdrawal symptoms. orionpharma.comingentaconnect.com Clinical and preclinical comparisons have been made with drugs like diazepam and buspirone (B1668070).

In animal studies, the behavioral profile of deramciclane was distinct from that of diazepam. nih.gov While diazepam produced predictable effects of muscle relaxation and motor impairment, deramciclane did not exhibit these characteristics. nih.gov Preclinical research also compared deramciclane with buspirone and ritanserin, noting that at lower doses, deramciclane did not significantly affect dopamine (B1211576) levels, unlike the effects seen at higher, neuroleptic-like doses. nih.gov This suggested a therapeutic window between the desired anxiolytic effects and potential dopaminergic side effects. nih.gov

In clinical practice, the introduction of a non-benzodiazepine anxiolytic can be challenging in patients with a history of benzodiazepine (B76468) use. nih.gov Studies with buspirone, another non-benzodiazepine anxiolytic, have shown that its efficacy can be less apparent in patients previously treated with benzodiazepines. nih.gov While direct, large-scale comparative efficacy trials in humans between deramciclane and these agents are limited by its discontinued development, the primary differentiation was intended to be its improved tolerability profile. orionpharma.com Benzodiazepines like diazepam are known to cause drowsiness, whereas deramciclane was found to be non-sedating. orionpharma.comnih.gov

FeatureDeramciclane Fumarate (B1241708)Benzodiazepines (e.g., Diazepam)Buspirone
Primary Mechanism5-HT2A/2C antagonist. nih.govhelsinki.fiGABA-A receptor modulation. orionpharma.com5-HT1A partial agonist. nih.gov
Sedation/Muscle RelaxationGenerally absent. orionpharma.comingentaconnect.comCommon. orionpharma.comnih.govAbsent. researchgate.net
Abuse/Dependence PotentialConsidered low. orionpharma.comKnown risk. orionpharma.commedscape.orgLow. researchgate.net
Withdrawal SymptomsNot observed. wikipedia.orgnih.govCommon upon discontinuation. orionpharma.comresearcher.lifeGenerally not observed. researchgate.net

Overall Tolerability Profile in Human Clinical Trials

Across multiple clinical studies, deramciclane fumarate was consistently reported to be safe and well-tolerated. nih.govnih.govnih.gov Adverse events were generally mild to moderate in nature and occurred with a similar frequency across deramciclane and placebo groups in controlled trials. wikipedia.orgnih.gov

The most commonly reported side effects were headache and dizziness. wikipedia.orgnih.govnih.gov Importantly, no severe adverse events were reported in the clinical trial program, and the side effects were not found to be dependent on the dose administered. wikipedia.org

Systematic monitoring in clinical trials revealed no deramciclane-induced changes in:

Clinical chemistry or hematology variables. researchgate.netnih.gov

Liver enzyme activity. wikipedia.org

Systolic or diastolic blood pressure. wikipedia.orgnih.gov

Heart rate. researchgate.netnih.gov

Electrocardiogram (ECG) readings. wikipedia.orgnih.gov

HDL or LDL cholesterol levels. wikipedia.org

This favorable tolerability profile was considered a significant advantage for deramciclane. orionpharma.comresearchgate.net

Differentiation from Benzodiazepine Class in Clinical Observations

A primary goal in the development of deramciclane was to offer an anxiolytic free of the major drawbacks associated with the benzodiazepine class of drugs. wikipedia.orgorionpharma.com

Clinical and preclinical data consistently show that deramciclane is free from the sedative and muscle relaxant effects that are characteristic of benzodiazepines. orionpharma.comingentaconnect.combiosynth.com Unlike benzodiazepines, which enhance GABAergic inhibition throughout the central nervous system leading to sedation, deramciclane's mechanism of action via serotonin (B10506) receptors does not produce these effects. wikipedia.orgorionpharma.com This lack of sedation was seen as a key advantage, as it would allow patients to maintain normal cognitive function and daily activities without impairment. nih.govbiosynth.com

Deramciclane demonstrated a low potential for abuse and dependency. orionpharma.com Furthermore, a significant clinical finding was the absence of withdrawal symptoms upon abrupt discontinuation of the drug, even after long-term studies. wikipedia.orgnih.gov In a dose-finding study for GAD, withdrawal reactions were specifically assessed using the Physician's Withdrawal Checklist at the end of the 8-week treatment period and during a subsequent 2-week placebo washout period. nih.gov No withdrawal reactions were observed. nih.gov This contrasts sharply with benzodiazepines, where discontinuation can lead to a significant withdrawal syndrome, complicating treatment and fostering dependence. orionpharma.comresearcher.life The lack of such effects with deramciclane positioned it as a potentially safer option for the long-term management of chronic anxiety. wikipedia.orgorionpharma.com

Pharmacokinetics and Biotransformation of Deramciclane Fumarate

Absorption Characteristics Across Species

The absorption of deramciclane (B39774) has been investigated in various species, revealing differences in its rate and extent of uptake into the systemic circulation.

In humans, deramciclane is rapidly absorbed from the gastrointestinal tract following oral administration. wikipedia.org Plasma concentrations can be detected as early as 20 minutes after dosing. wikipedia.org The time to reach maximum plasma concentration (Tmax) in humans is typically between 2 and 4 hours. wikipedia.org Studies have shown that oral doses in the range of 3–150 mg daily and 10–60 mg twice daily result in linear pharmacokinetics. wikipedia.org Furthermore, there are no significant differences in absorption, distribution, metabolism, or elimination when the drug is given as a tablet or capsule. wikipedia.org The oral bioavailability of a deramciclane tablet in humans is approximately 36%. wikipedia.org

In animal models, the absorption of deramciclane varies. Rats exhibit rapid absorption, with a Tmax of 0.5 to 1.0 hour. wikipedia.orgnih.gov Similarly, rabbits also show fast absorption. nih.gov In contrast, dogs have a slower absorption rate, with a Tmax of approximately 6 hours. nih.gov Studies using isolated intestinal loops in rats (duodenal, jejunal, and ileal) and dogs (duodenal) have confirmed that the compound is readily absorbed from the intestinal tract. nih.gov Notably, deramciclane is not absorbed from the stomach in any of the species studied. nih.gov Despite being an acid-labile compound, it is not degraded by gastric juice. nih.govresearchgate.net

SpeciesTmax (Oral Administration)Oral BioavailabilityReference(s)
Human 2 - 4 hours36% (tablet) wikipedia.org
Rat 0.5 - 1 hour3.42% wikipedia.orgnih.govresearchgate.net
Dog ~6 hours45-61% nih.govresearchgate.net
Rabbit Fast absorption (Tmax similar to rats)Not specified nih.gov

The route of administration significantly impacts the systemic exposure to deramciclane, primarily due to first-pass metabolism.

In rats, intravenous (IV) administration leads to the highest peak plasma concentrations, followed by intraperitoneal (IP) and then oral (p.o.) administration. wikipedia.org This indicates a substantial first-pass effect after oral and IP administration. researchgate.netoup.com The absolute bioavailability of deramciclane in rats is 3.42% after oral administration and 18.49% after intraperitoneal administration. researchgate.netoup.com The area under the curve (AUC) for deramciclane after IV administration is significantly higher than after oral or IP routes. researchgate.netoup.com

In humans, a study comparing intravenous and oral administration of a 30 mg dose found that the mean oral bioavailability was 44% for an oral solution and 36% for a tablet. nih.gov This suggests a considerable first-pass metabolism in humans as well. nih.gov Even with a 30 mg intravenous dose that resulted in peak plasma concentrations ten times higher than those observed after oral administration, the drug was well tolerated. nih.gov

Administration Route (Rat)Absolute BioavailabilityCmax (10 mg/kg dose)Reference(s)
Intravenous (IV) 100%≥2643.0 ng/mL researchgate.netoup.com
Intraperitoneal (IP) 18.49%≥177.8 ng/mL researchgate.netoup.com
Oral (p.o.) 3.42%44.9 ng/mL researchgate.netoup.com

Distribution and Tissue Binding Profiles

Following absorption, deramciclane is distributed throughout the body and exhibits significant tissue binding.

A critical characteristic for a centrally acting drug is its ability to cross the blood-brain barrier (BBB). Studies have consistently shown that deramciclane readily penetrates the BBB in both humans and animal models. wikipedia.orgnih.gov

In humans, positron emission tomography (PET) studies have confirmed that deramciclane penetrates the BBB and binds to 5-HT2A receptors in the frontal cortex in a saturable manner. nih.gov The study indicated that 50% and 90% receptor occupancies were achieved at plasma concentrations of 21 ng/mL and 70 ng/mL, respectively. nih.gov

In rats, whole-body autoradiography studies have demonstrated that the penetration of the BBB is complete and extremely fast. nih.gov Studies analyzing the distribution in various brain regions showed that intact deramciclane molecules enter the brain tissues from the circulation. nih.gov

Deramciclane exhibits wide distribution throughout the body. In rats, autoradiography studies involving 32 organs showed no specific organ targeting, and the compound is unlikely to accumulate. nih.gov The apparent volume of distribution in rats is large, suggesting strong tissue binding. researchgate.netoup.com Time-related distribution studies in rat brain regions indicated that the concentration-time curves can be described by a two-compartment open model. nih.gov The concentration of deramciclane in the hypophysis was found to be at least twice as high as in the plasma and other brain tissues. nih.gov

Elimination Characteristics

The elimination of deramciclane and its metabolites from the body is a critical aspect of its pharmacokinetic profile, influencing the duration of its therapeutic effect and its potential for accumulation with repeated dosing.

Preferential Excretion Routes (e.g., Biliary Excretion)

Studies have indicated that deramciclane is preferentially excreted via the bile. researchgate.net The extent of biliary excretion appears to differ between species, with a higher intensity observed in rats compared to dogs. researchgate.net After intravenous administration, deramciclane is extensively metabolized, and only trace amounts of the unchanged drug are found in the urine. researchgate.net The pharmacokinetic profiles of both deramciclane and its N-desmethyl metabolite have shown evidence of enterohepatic recirculation, a process where substances excreted in the bile are reabsorbed into the bloodstream from the intestine. researchgate.net

Half-Life and Accumulation Dynamics in Repeated Dosing Studies

The elimination half-life of deramciclane, which is the time it takes for the plasma concentration of the drug to reduce by half, has been determined in several studies. After a single dose, the mean elimination half-life of deramciclane ranges from approximately 20 to 32 hours. wikipedia.org

With repeated administration, the elimination half-life tends to prolong slightly. For instance, in one study, the mean elimination half-life increased from a range of 20.9 to 24.3 hours after a single dose to a range of 25.6 to 30.5 hours at steady-state. researchgate.netnih.gov Another study reported a mean apparent elimination half-life of 24.9 hours after the first dose and 29.3 hours after four weeks of repeated dosing, a difference that was not statistically significant. nih.gov

Repeated dosing of deramciclane leads to its accumulation in the body. Studies have shown that deramciclane accumulates approximately threefold during repeated administration. researchgate.netnih.gov The relative bioavailability of deramciclane has been observed to increase by about 1.4-fold after repeated dosing compared to a single dose, which is indicative of drug accumulation. researchgate.netnih.gov However, studies have also shown that a steady-state is reached, and there is no evidence of continuous accumulation of the drug during maintenance treatment. nih.gov The accumulation index of the active metabolite, N-desmethylderamciclane, was found to increase from the first to the second week of treatment but remained stable thereafter. nih.gov

Pharmacokinetic Parameters of Deramciclane After Single and Repeated Dosing

Parameter Single Dose Repeated Dosing (Steady-State)
Mean Elimination Half-Life (t½) 20-32 hours wikipedia.org ~25-31 hours researchgate.netnih.gov
Accumulation - Approximately 3-fold researchgate.netnih.gov

| Relative Bioavailability Increase | - | ~1.4-fold researchgate.netnih.gov |

Elimination Half-Life of Deramciclane at Different Doses (Single vs. Steady-State)

Dose Single Dose t½ (hours) Steady-State t½ (hours)
10 mg 24.3 researchgate.netnih.gov 30.5 researchgate.netnih.gov
30 mg 20.9 researchgate.netnih.gov 25.6 researchgate.netnih.gov

| 60 mg | 22.9 researchgate.netnih.gov | 28.7 researchgate.netnih.gov |

Evidence of Enterohepatic Recirculation

Evidence for the enterohepatic recirculation of deramciclane has been established in animal models. Studies in Wistar rats have demonstrated that the pharmacokinetic curves for both deramciclane and its primary active metabolite, N-desmethylderamciclane, exhibit patterns consistent with enterohepatic recirculation. researchgate.netresearchgate.net This phenomenon was observed regardless of the administration route, including oral, intraperitoneal, and intravenous methods. researchgate.netresearchgate.net

Further research using radiolabelled deramciclane in rats identified a distinct secondary peak in plasma concentration-time curves at approximately 12 hours post-administration. nih.gov This peak is a characteristic sign of the enterohepatic cycle, where a substance is excreted via bile into the intestine and then reabsorbed back into circulation. This cycling process was noted after both single and repeated doses of the compound in these models. nih.govgoogle.com While these preclinical findings are significant, direct confirmation of this process in humans has not been extensively documented in available literature.

Pharmacokinetic Variability and Contributing Factors

Sex-Dependent Plasma Levels

The influence of sex on deramciclane plasma levels has been investigated in animal studies, yielding specific insights. One biopharmaceutical study reported that female rats exhibited higher plasma levels of labeled deramciclane compared to their male counterparts. researchgate.net However, another study utilizing whole-body autoradiography to assess the compound's distribution concluded that there were no significant sex-related differences in the tissue distribution of deramciclane in rats. researchgate.net

Pharmacokinetic Linearity and Attainment of Steady-State

Deramciclane exhibits generally linear pharmacokinetics, particularly upon reaching a steady state. wikipedia.org In studies involving repeated twice-daily oral doses of 10 mg, 30 mg, and 60 mg in healthy male volunteers, the pharmacokinetics were found to be dose-proportional at steady-state. nih.govresearchgate.net This steady state was typically achieved within a seven-day administration period. nih.govresearchgate.net

Upon repeated administration, deramciclane accumulates in the system. Studies have shown an accumulation of approximately three-fold during repeated dosing. nih.govresearchgate.net The relative bioavailability also increases by about 1.4-fold when comparing repeated dosing to a single dose. nih.govresearchgate.net

The elimination half-life of deramciclane shows a slight prolongation as the body reaches a steady state. For instance, the mean half-life increased from a range of 20.9 to 24.3 hours after a single dose to a range of 25.6 to 30.5 hours at steady-state. nih.govresearchgate.net While single-dose studies over a broad range (3–150 mg) suggested potential non-linearity at very high doses, the pharmacokinetics are considered linear within the clinically evaluated dose ranges at steady-state. nih.govwikipedia.org

Below are interactive tables summarizing the pharmacokinetic parameters of Deramciclane Fumarate (B1241708) from a multiple-dose study.

Table 1: Mean Elimination Half-Life (t½) of Deramciclane (Hours)

DoseAfter Single Dose (mean, h)At Steady-State (mean, h)
10 mg24.330.5
30 mg20.925.6
60 mg22.928.7

Data sourced from a study in healthy male volunteers. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters for Deramciclane (30 mg Dose)

ParameterSingle Dose (30 mg)Steady-State (30 mg BID)
Tmax (h) 2.1 ± 0.81.9 ± 0.6
Cmax (ng/mL) 18.4 ± 5.242.7 ± 9.8
Half-life (h) 20.9 ± 3.125.6 ± 4.2
AUC (ng·h/mL) 285 ± 67798 ± 145

Data represents mean ± SD. Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve.

Neurobiological Effects and Systems Interactions of Deramciclane Fumarate

Serotonergic System Modulation and its Anxiolytic Implications

Deramciclane's anxiolytic properties are largely attributed to its potent and selective interaction with serotonin (B10506) (5-HT) receptors, specifically the 5-HT2A and 5-HT2C subtypes. drugbank.commedchemexpress.combiosynth.com It acts as a direct antagonist at both of these receptors. medchemexpress.com This means it blocks the binding of serotonin to these receptors, thereby inhibiting their excitatory effects which are implicated in anxiety and mood regulation. wikipedia.org

A key aspect of deramciclane's action is its inverse agonist properties at the 5-HT2C receptor. medchemexpress.com Unlike a simple antagonist that just blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the case of the 5-HT2C receptor, deramciclane (B39774) decreases the basal, or constitutive, activity of the receptor. researchgate.net Research has shown that deramciclane can reduce basal phosphoinositide hydrolysis by up to 33% in the choroid plexus, a physiological system where these receptors are abundant. medchemexpress.comresearchgate.nettargetmol.com This inverse agonism is believed to contribute significantly to its anxiolytic effects. medchemexpress.comresearchgate.net

The affinity of deramciclane for these receptors has been quantified in various studies. It demonstrates a high affinity for both 5-HT2A and 5-HT2C receptors. medchemexpress.comtargetmol.com For instance, it antagonizes 5-HT2C receptor-mediated serotonin-stimulated phosphoinositide hydrolysis with an IC50 value of 168 nM and has an EC50 of 93 nM for its inverse agonist activity on basal hydrolysis. medchemexpress.comresearchgate.nettargetmol.com

An important finding from chronic administration studies is that deramciclane does not appear to cause downregulation of 5-HT2C receptors, suggesting a lower potential for tolerance development. researchgate.net Furthermore, positron emission tomography (PET) studies have demonstrated dose-dependent occupancy of 5-HT2A receptors in the frontal cortex.

Table 1: Deramciclane's Interaction with Serotonergic Receptors

Receptor Subtype Mechanism of Action Effect Reference
5-HT2A Antagonist Blocks serotonin binding, reducing excitatory effects. wikipedia.orgmedchemexpress.combiosynth.com
5-HT2C Antagonist & Inverse Agonist Blocks serotonin binding and reduces basal receptor activity. wikipedia.orgmedchemexpress.comresearchgate.net

Dopaminergic System Modulation

The interaction of deramciclane with the dopaminergic system is dose-dependent and reveals a dualistic nature, with distinct effects observed at different concentrations. researchgate.net

Impact on Extracellular Dopamine (B1211576) in Mesolimbic and Striatal Regions

At lower, therapeutically relevant anxiolytic doses (e.g., 3 and 10 mg/kg in rats), deramciclane has no significant effect on the extracellular levels of dopamine or its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in either the nucleus accumbens (a key mesolimbic region) or the striatum. researchgate.netnih.gov

However, at a higher dose of 30 mg/kg, deramciclane significantly increases the levels of dopamine in the nucleus accumbens. researchgate.netnih.gov This same high dose also leads to an increase in the metabolites DOPAC and HVA in both the nucleus accumbens and the striatum. researchgate.netnih.gov This suggests that at higher concentrations, deramciclane can enhance dopamine release and metabolism, particularly in the mesolimbic pathway. researchgate.net In one study, a 30 mg/kg dose of deramciclane increased dopamine in the nucleus accumbens by 142% and striatal DOPAC by 38%.

Characterization of Neuroleptic-like Effects at Higher Concentrations

The observed increase in dopamine and its metabolites at high doses of deramciclane is indicative of a neuroleptic-like effect. researchgate.netnih.govmedkoo.com This profile is similar to that of some antipsychotic drugs (neuroleptics) and other anxiolytics like buspirone (B1668070). researchgate.netmedkoo.com The effect is particularly prominent in the mesolimbic regions. researchgate.netnih.gov

It is important to note that there appears to be a significant margin between the doses of deramciclane that produce anxiolytic effects and those that induce these neuroleptic-like dopaminergic changes in animal models, suggesting a therapeutic window where anxiolysis can be achieved without significant dopaminergic side effects. researchgate.netnih.gov Studies in humans have also indicated that deramciclane at a dose of 60 mg twice daily does not significantly antagonize dopamine receptors, as evidenced by a lack of influence on plasma prolactin levels. researchgate.net

Table 2: Dose-Dependent Effects of Deramciclane on Dopamine

Dose (in rats) Effect on Extracellular Dopamine Brain Region Reference
3 mg/kg No significant effect Nucleus Accumbens, Striatum researchgate.netnih.gov
10 mg/kg No significant effect Nucleus Accumbens, Striatum researchgate.netnih.gov
30 mg/kg Significant increase Nucleus Accumbens researchgate.netnih.gov

Interaction with Other Neurotransmitter Systems (e.g., GABAergic, Glutamatergic)

Beyond its primary effects on the serotonergic and dopaminergic systems, deramciclane also interacts with other key neurotransmitter systems, notably the GABAergic and glutamatergic systems.

There is also evidence to suggest that deramciclane interacts with the glutamatergic system. In vitro studies have demonstrated that deramciclane can inhibit N-methyl-D-aspartate (NMDA) evoked spreading depression in a concentration-dependent manner. ncats.io Given the close relationship and interplay between the GABAergic and glutamatergic systems in maintaining neuronal balance, this interaction with NMDA receptors may also contribute to the neurobiological effects of deramciclane. nih.gov The glutamatergic system's role in synaptic plasticity and excitability makes it a plausible target for anxiolytic action. nih.gov

Quantitative Structure Activity Relationship Qsar and Molecular Modeling Studies

Prediction of Inhibitory Activity Against Cytochrome P450 Enzymes

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For cytochrome P450 inhibitors, these models can predict the inhibitory potency of a compound based on its physicochemical properties. While specific, detailed QSAR models for deramciclane's inhibitory activity against various CYP enzymes are not extensively published in publicly available literature, clinical studies have provided quantitative data on its inhibitory effect on CYP2D6.

Deramciclane (B39774) has been identified as a weak inhibitor of CYP2D6. wikipedia.orgnih.gov A clinical study was conducted to evaluate the extent of this inhibition by measuring the pharmacokinetics of desipramine (B1205290), a known CYP2D6 substrate, in the presence and absence of deramciclane. nih.gov The results of this study provide a quantitative measure of deramciclane's inhibitory effect in vivo.

Table 1: Effect of Deramciclane on the Pharmacokinetics of Desipramine (a CYP2D6 Substrate)

Pharmacokinetic Parameter Change with Deramciclane Administration Reference
Desipramine AUC (Area Under the Curve) Doubled nih.gov
AUC Ratio of 2-OH-desipramine/desipramine Decreased by 39% nih.gov

The data clearly indicates that deramciclane administration leads to a significant increase in the systemic exposure of a drug metabolized by CYP2D6, confirming its role as an inhibitor of this enzyme. nih.gov Although deramciclane is considered a weaker inhibitor compared to potent inhibitors like paroxetine, which caused a 4.8-fold increase in the AUC of desipramine in the same study, the effect is still clinically relevant. nih.gov A significant correlation has been observed between deramciclane concentrations and the magnitude of the increase in desipramine AUC. nih.gov

Repeated administration of deramciclane has also been shown to inhibit the CYP2D6-dependent metabolism of the active metabolite of buspirone (B1668070), 1-(2-pyrimidinyl)-piperazine, without affecting the clearance of buspirone itself, which is primarily metabolized by CYP3A4. researchgate.net

Rationalization of Active Site Interactions and Substrate/Inhibitor Binding

Molecular modeling techniques, such as docking and molecular dynamics simulations, are employed to visualize and understand the interactions between a ligand, like deramciclane, and the active site of a protein, such as a cytochrome P450 enzyme. These models can rationalize the binding affinity and inhibitory mechanism of a compound.

In silico screening methods using homology models of CYP2D6 have been successfully used to predict the binding of various drugs and their potential for inhibition. nih.gov Such models, once validated with experimental data, can predict the orientation of a molecule within the active site and identify key interactions. For instance, a homology model of CYP2D6 was used to screen 20 commonly prescribed drugs, and the predicted IC50 values showed a good correlation with experimental values. nih.gov

The development of three- and four-dimensional QSAR (3D/4D-QSAR) models for CYP2D6 inhibitors has further enhanced the ability to predict inhibitory potential. nih.gov These models build a pharmacophore, which is a 3D arrangement of essential features that a molecule must possess to bind to the target receptor. For CYP2D6 inhibitors, these pharmacophore models have demonstrated good correlation between observed and predicted inhibitory constants (Ki). nih.gov Such computational approaches are valuable in predicting potential drug-drug interactions. nih.gov

Although a specific model for deramciclane is not published, its chemical structure, containing a bulky bicyclic moiety and a tertiary amine, suggests that it likely interacts with the hydrophobic regions of the CYP2D6 active site. The nitrogen atom could potentially interact with the heme iron or other polar residues within the active site, contributing to its inhibitory effect. Further dedicated molecular modeling studies on deramciclane would be necessary to precisely define its binding mode and rationalize the observed weak inhibition of CYP2D6.

Challenges, Development Discontinuation, and Future Research Directions

Rationale for Clinical Development Discontinuation in Generalized Anxiety Disorder

The clinical development of deramciclane (B39774) fumarate (B1241708) for the treatment of Generalized Anxiety Disorder (GAD) was officially halted during Phase III trials. The primary reason for this discontinuation was a demonstrated lack of statistically significant efficacy compared to placebo. wikipedia.orgorionpharma.com

Initial Phase II studies had shown promise. For instance, a double-blind, placebo-controlled, parallel-group study indicated that a 60 mg/day dose of deramciclane resulted in clinically relevant improvements in the Hamilton Anxiety Rating Scale (HAM-A) total score, achieving statistical significance against placebo. nih.gov The 30 mg/day dose also showed a clear trend towards improvement. nih.gov These earlier trials reported that the compound was generally well-tolerated, with adverse events like headaches occurring at similar frequencies across treatment and placebo groups, and no withdrawal reactions were observed upon abrupt discontinuation. nih.gov

However, the comprehensive Phase III program, which included three clinical studies across Europe and the United States, failed to replicate these positive outcomes consistently. orionpharma.com While one of the two European studies yielded positive results, the combined data from all three trials did not demonstrate a statistically significant therapeutic benefit for patients treated with deramciclane over those who received a placebo. orionpharma.com This lack of robust efficacy in the large-scale, pivotal Phase III trials led the developing pharmaceutical companies, Orion Pharma and Pharmacia Corporation, to terminate the clinical program for GAD in February 2003. wikipedia.orgorionpharma.com

Unexplored Therapeutic Indications and Potential for Repurposing (e.g., Epilepsy, Other Mood Disorders)

Despite the setback in its development for GAD, the unique pharmacological profile of deramciclane fumarate presents potential avenues for repurposing in other therapeutic areas. Deramciclane acts as an antagonist at the 5-HT2A receptor and an inverse agonist at the 5-HT2C receptor, and also functions as a GABA reuptake inhibitor. wikipedia.org This dual mechanism targeting both serotonergic and GABAergic systems is distinct from many existing psychotropic medications and could be beneficial in other central nervous system disorders.

Following the discontinuation for GAD, Orion Pharma acknowledged the potential to explore deramciclane for other indications. orionpharma.com The compound's mechanism of action, particularly its influence on GABA, suggests a plausible rationale for investigating its efficacy in conditions like epilepsy . Drug repositioning strategies, which identify novel uses for existing compounds, are increasingly being applied in epilepsy research to find new antiseizure candidates among drugs already approved for other uses. nih.gov

Furthermore, its activity at serotonin (B10506) receptors, which are deeply implicated in mood regulation, suggests a potential role in other mood disorders beyond GAD. wikipedia.org The anxiolytic-like effects observed in preclinical models and its interaction with dopaminergic pathways could warrant investigation in disorders where anxiety and mood dysregulation are prominent features.

Advancements in Research Methodologies Applied to this compound

Positron Emission Tomography (PET) has been a crucial tool in elucidating the in-vivo activity of deramciclane in the human brain. nih.gov PET imaging allows for the non-invasive measurement of a drug's binding to its target receptors, providing critical information on whether the drug engages its target and at what dose levels. nih.gov

A key study utilized PET with the radioligand [11C]-N-methylspiperone to assess the occupancy of 5-HT2A receptors in the frontal cortex of healthy male volunteers after single oral doses of deramciclane. nih.gov The study confirmed that deramciclane penetrates the blood-brain barrier and binds to 5-HT2A receptors in a dose-dependent and saturable manner. nih.gov The findings indicated that a near-100% receptor occupancy was achieved, with specific plasma concentrations correlating to 50% and 90% occupancy levels. nih.gov This research provided direct evidence of target engagement in humans, a fundamental step in clinical drug development. nih.gov

Table 1: Deramciclane 5-HT2A Receptor Occupancy in Humans via PET

Occupancy Level Required Deramciclane Plasma Concentration
50% 21 ng/mL
90% 70 ng/mL

Data sourced from a Positron Emission Tomography (PET) study in healthy male volunteers. nih.gov

In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in specific brain regions of living animals, offering insights into a drug's neurochemical effects. nih.gov This method allows for the continuous sampling of the extracellular fluid to measure dynamic changes in neurotransmitters like dopamine (B1211576), serotonin, and GABA. nih.gov

Microdialysis studies have been applied to investigate deramciclane's impact on neurotransmitter systems. One such study revealed that a 30 mg/kg dose of deramciclane significantly increased dopamine levels in the nucleus accumbens by 142% and the dopamine metabolite DOPAC in the striatum by 38%. This dopaminergic potentiation is thought to be an indirect effect, mediated by the drug's primary action on serotonin receptors, rather than direct action on dopamine receptors. Such findings from microdialysis studies are vital for understanding the complex downstream neurochemical consequences of a drug's primary mechanism of action.

The equilibrium solubility of deramciclane, a compound with a low dissolution rate, has been measured using Higuchi's Facilitated Dissolution Method. patsnap.com This method is particularly useful for slowly dissolving substances as it can reduce the long incubation times typically required to reach equilibrium, which can otherwise lead to issues like compound decomposition. patsnap.com Additionally, in vitro studies have been conducted to simulate the effect of food on the dissolution of deramciclane tablets. nih.gov These experiments, using artificial gastric juice and various dietary components, showed that food could markedly affect the amount of dissolved drug. nih.gov Importantly, these in vitro results showed a correlation with in vivo data from human volunteers, demonstrating the utility of such dissolution models in predicting a drug's behavior in the body and establishing an in vitro-in vivo correlation (IVIVC). nih.gov

Assessing the potential for drug-induced liver injury (hepatotoxicity) is a critical component of drug development. While clinical trials for deramciclane did not report significant increases in liver enzymes, the development of predictive in vitro models is a major focus of modern toxicology to identify potential risks earlier in the drug discovery process. wikipedia.orgfrontiersin.org

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to predict a compound's biological activity, including toxicity, based on its chemical structure. frontiersin.org These models, enhanced by machine learning and deep learning algorithms, are being developed to provide more accurate and robust predictions of hepatotoxicity. frontiersin.org By analyzing large datasets of compounds with known liver toxicity profiles, these models can identify structural features associated with hepatotoxic effects. frontiersin.org Although specific applications of these advanced hepatotoxicity prediction models to this compound are not detailed in the available literature, their development represents a significant methodological advancement. Such in vitro and in silico tools are increasingly integrated into preclinical safety assessment to screen compounds and minimize the risk of liver damage, complementing traditional in vivo animal testing and in vitro assays using liver cells. frontiersin.org

Broader Implications for Novel Anxiolytic Drug Design and Development

The development and eventual discontinuation of deramciclane for Generalized Anxiety Disorder (GAD) offers significant insights and carries broader implications for the field of anxiolytic drug design. The journey of this compound from a promising candidate to a discontinued (B1498344) project highlights critical challenges in psychiatric pharmacotherapy and informs future research directions.

A primary lesson from the deramciclane experience is the persistent and challenging gap between preclinical and clinical findings. researchgate.netorionpharma.com Deramciclane demonstrated a clear anxiolytic profile in various preclinical animal models, which supported its progression into human trials. orionpharma.comnih.govresearchgate.net Furthermore, initial Phase I and II clinical studies showed the drug was well-tolerated and suggested potential efficacy, with a 60 mg/day dose showing statistically significant improvement on the Hamilton Anxiety Rating Scale in a Phase II dose-finding study. nih.govwikipedia.org However, these encouraging early results did not translate into success in larger, more definitive Phase III trials, which ultimately failed to show a statistically significant difference from placebo, leading to the program's termination. orionpharma.comwikipedia.org This discrepancy underscores a fundamental problem in anxiolytic drug development: animal models of anxiety, while useful, often fail to fully recapitulate the complex psychopathology of human anxiety disorders like GAD. researchgate.nettandfonline.com The failure of numerous compounds that were promising in preclinical stages highlights the need to develop and refine experimental models, perhaps incorporating human-based paradigms, to improve their predictive validity for clinical efficacy. nih.govresearchgate.net

The story of deramciclane also underscores the immense complexity of the serotonergic system as a therapeutic target. orionpharma.com The rationale for developing deramciclane, a potent 5-HT2A/2C receptor antagonist, was scientifically sound, as these receptors are deeply implicated in the modulation of mood and anxiety. researchgate.netnih.gov However, the lack of clinical efficacy suggests that simply blocking these receptors may be an overly simplistic approach. The serotonergic system is characterized by numerous receptor subtypes, intricate feedback loops, and functional selectivity, where a ligand can trigger different intracellular signaling pathways. wikipedia.orgmdpi.com The failure of deramciclane, and the mixed results of other 5-HT2A/2C antagonists, implies that more nuanced approaches may be necessary. chez-alice.fr Future research may need to focus on developing compounds with more selective actions on specific receptor subtypes or those that act as partial agonists or biased ligands, which could offer a more fine-tuned modulation of serotonergic pathways, potentially enhancing anxiolytic effects while minimizing other unwanted actions. mdpi.combiopsychiatry.com

Furthermore, the development of deramciclane highlights the inherent difficulties of conducting clinical trials for GAD, an indication notorious for high placebo response rates. orionpharma.com This high placebo effect can make it statistically challenging to demonstrate the efficacy of a new pharmacological agent. The fact that one of the European Phase III trials for deramciclane was positive, while the combined results including the US study were not, illustrates this challenge. orionpharma.com This experience reinforces the need for innovative clinical trial designs, better patient stratification strategies, and perhaps more objective biomarkers to distinguish drug effects from placebo responses in anxiety research.

The search for novel non-benzodiazepine anxiolytics continues, driven by the desire to find treatments without the sedative, muscle relaxant, and dependence-forming side effects associated with benzodiazepines. orionpharma.comwikipedia.orgmpg.de Deramciclane was positioned as a unique alternative with a novel mechanism of action that appeared free from these issues. orionpharma.com Its failure, alongside other investigational compounds, has prompted a broader re-evaluation of anxiolytic drug discovery strategies. orionpharma.comtandfonline.comwikipedia.org The field is increasingly looking beyond single-target mechanisms toward multi-target agents or novel pathways entirely, such as those involving neuropeptides or neurosteroids. biopsychiatry.commpg.de The ultimate goal remains the development of an anxiolytic that is not only effective and well-tolerated but also offers a rapid onset of action, a significant advantage over many current first-line treatments like SSRIs. psychiatrist.com While deramciclane itself did not reach the market, the knowledge gained from its extensive clinical trial program provides valuable data that continues to inform the design and development of the next generation of anxiolytic drugs. orionpharma.commedscape.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Deramciclane fumarate, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis optimization can be achieved using experimental design frameworks like the Box-Behnken design combined with response surface methodology. Factors such as reaction temperature, catalyst dosage, and molar ratios should be systematically varied to identify optimal conditions. For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4-) have been effective in esterification reactions for similar fumarate derivatives, with yield improvements documented via factorial experiments .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% threshold). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Canonical SMILES notation and IUPAC naming conventions should align with spectroscopic data, as outlined in pharmacological reporting guidelines .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

  • Methodological Answer : Begin with receptor-binding assays (e.g., radioligand displacement) targeting known pathways (e.g., serotonin or glutamate systems). Dose-response curves (IC₅₀/EC₅₀) must include positive/negative controls, with statistical validation (e.g., ANOVA for inter-group comparisons). Ensure biological replicates (n ≥ 3) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by species, dosage, and administration routes. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to identify interspecies scaling factors (e.g., allometric exponents). Sensitivity analysis can isolate variables like metabolic enzyme expression differences .

Q. What strategies are effective for identifying off-target effects of this compound in complex biological systems?

  • Methodological Answer : Employ high-throughput screening (HTS) panels (e.g., kinase/GPCR profiling) and cheminformatics tools (e.g., molecular docking). Validate findings with CRISPR-Cas9 knockout models to confirm target specificity. Data should be cross-referenced with toxicogenomics databases to assess risk .

Q. How should dose-response studies be designed to establish this compound’s therapeutic window in neurodegenerative models?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define dose ranges. For in vivo models, apply staggered dosing (e.g., 0.1–100 mg/kg) with longitudinal behavioral and biomarker assessments (e.g., tau phosphorylation). Include survival analysis and histopathological validation .

Q. What computational approaches are suitable for predicting this compound’s metabolic stability?

  • Methodological Answer : Combine in silico tools like quantitative structure-activity relationship (QSAR) models and cytochrome P450 isoform docking simulations. Validate predictions with in vitro microsomal stability assays (human/rodent liver microsomes) and correlate with in vivo clearance data .

Data Reporting and Conflict Resolution

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., plasma protein binding, blood-brain barrier permeability). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps. If contradictions persist, conduct replicate studies with blinded data analysis to minimize bias .

Q. What frameworks ensure rigorous statistical analysis of this compound’s neuroprotective effects?

  • Methodological Answer : Predefine primary/secondary endpoints and statistical power (α = 0.05, β = 0.2). Use mixed-effects models for longitudinal data and Bonferroni correction for multiple comparisons. Report effect sizes (Cohen’s d) and confidence intervals .

Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria Reference
Purity AnalysisHPLC-UV (>95%)Single peak at λ = 254 nm
Structural Confirmation¹H/¹³C NMR, MSMatch to canonical SMILES/IUPAC name
Pharmacokinetic ModelingNon-compartmental analysis (WinNonlin)AIC/BIC for model selection
Dose-Response DesignFINER criteriaStatistical power ≥80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.